

Biological activity comparison of Ethyl 2-(3-ethoxyoxan-4-yl)acetate derivatives

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Compound of Interest

Compound Name: *Ethyl 2-(3-ethoxyoxan-4-yl)acetate*

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Comparative Biological Activities of Substituted Oxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activities of various derivatives of substituted oxanes, with a focus on antibacterial and anti-inflammatory properties. While specific data on **Ethyl 2-(3-ethoxyoxan-4-yl)acetate** derivatives is not extensively available in the public domain, this guide draws upon published data for structurally related tetrahydropyran-containing molecules to provide a relevant comparative framework.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the *in vitro* antibacterial activity of several classes of tetrahydropyran derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in $\mu\text{g}/\text{mL}$ or μM , or as IC₅₀ values for enzyme inhibition.

Compound Class	Derivative Example	Target/Assay	Organism	Activity (MIC/IC50)	Reference
Topoisomerase Inhibitors	Dibasic tetrahydropyran-based compounds (e.g., 6 and 21)	DNA Gyrase/Topoisomerase IV	Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii	Potent Inhibition	[1]
LpxC Inhibitors	Tetrahydropyran-based hydroxamate (Compound 2)	LpxC Enzyme Inhibition	P. aeruginosa	7.4 nM (IC50)	[2]
LpxC Inhibitors	Tetrahydropyran-based hydroxamate (Compound 2)	Whole Cell Activity	P. aeruginosa PAO1	50 µM (MIC)	[2]
LpxC Inhibitors	Optimized tetrahydropyran-based compounds (e.g., 23 and 25)	LpxC Enzyme Inhibition	P. aeruginosa	Nanomolar potencies	[2]
LpxC Inhibitors	Optimized tetrahydropyran-based compounds (e.g., 23 and 25)	Whole Cell Activity	P. aeruginosa PAO1	25 µM (MIC)	[2]
LpxC Inhibitors	Optimized tetrahydropyran	Whole Cell Activity	E. coli	< 3.13 µM (MIC)	[2]

an-based
compounds
(e.g., 23 and
25)

	Tetrahydro-				
	4(2H)-				
	thiopyranyl		Haemophilus		
Phenyloxazoli	and	Antibacterial	influenzae,	Enhanced	
dinones	thiomorpholin	Activity	Moraxella	Activity	[3]
	e S-oxide and		catarrhalis		
	S,S-dioxide				
	derivatives				

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the biological activity of tetrahydropyran derivatives.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.

- Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This is then further diluted to achieve a final inoculum of 5×10^5 CFU/mL in the test wells.
- Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
- Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plate also includes a positive control (bacteria without compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

- Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assays (e.g., LpxC Inhibition)

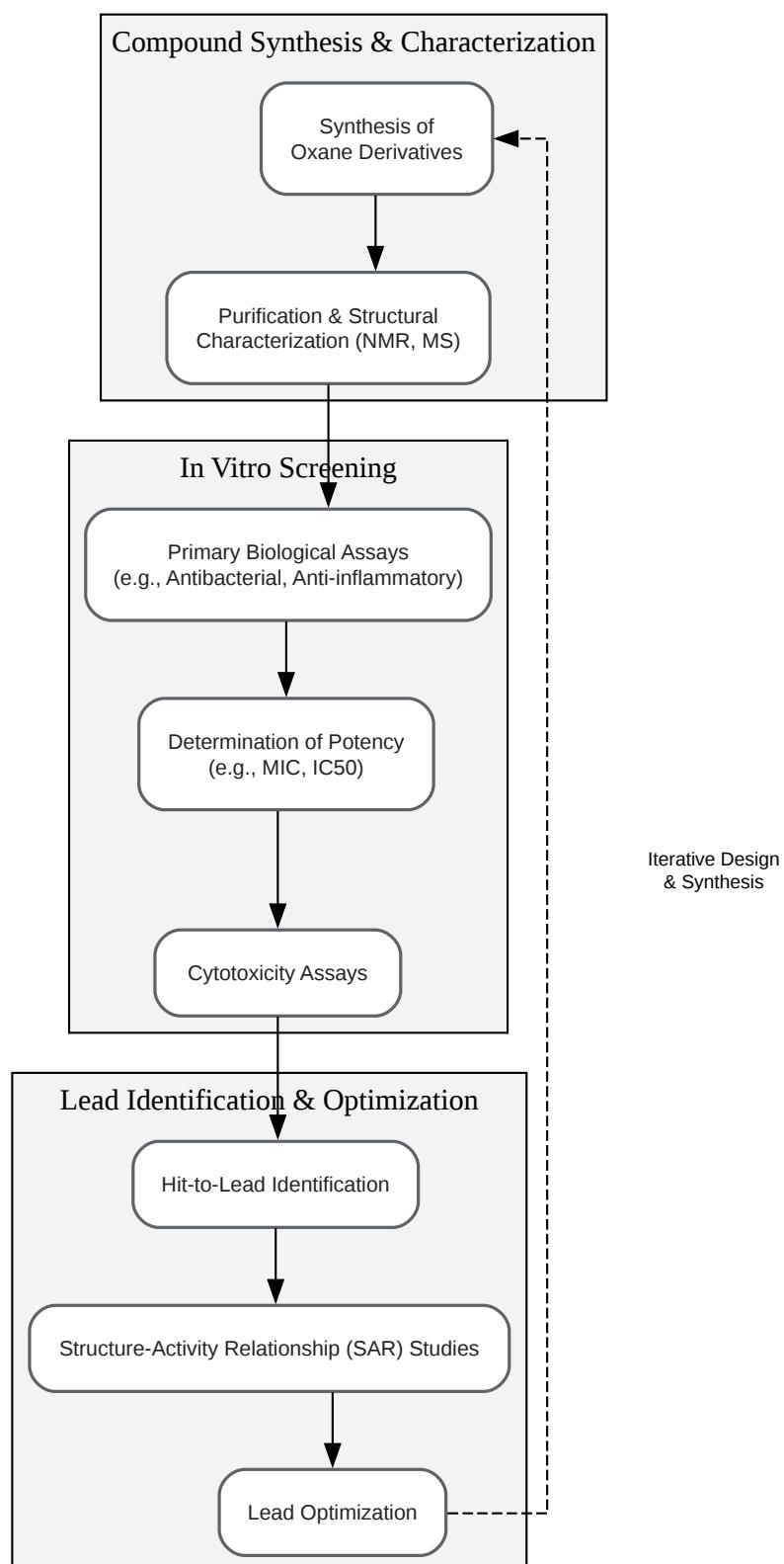
Enzyme inhibition assays are used to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).

- Reagents and Buffers: Prepare the necessary assay buffer, the purified target enzyme (e.g., LpxC), and the enzyme's substrate.
- Compound Dilution: The test compounds are serially diluted in the assay buffer.
- Reaction Initiation: The enzyme is pre-incubated with the test compounds for a specific period. The reaction is then initiated by the addition of the substrate.
- Detection: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
- Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a suitable equation.

Mandatory Visualization

General Workflow for Biological Activity Screening

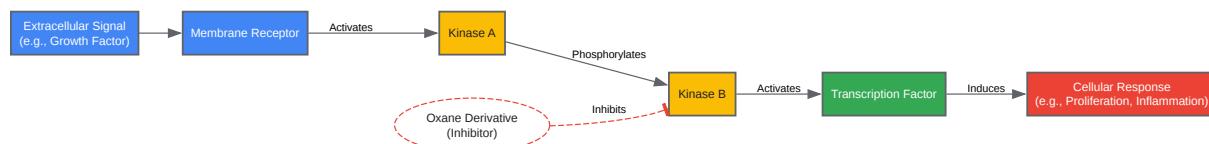
The following diagram illustrates a typical workflow for screening novel chemical entities for biological activity, from initial synthesis to the identification of lead compounds.

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Caption: A generalized workflow for the discovery and development of biologically active compounds.

Conceptual Signaling Pathway Inhibition

The diagram below represents a simplified, conceptual signaling pathway that can be targeted by therapeutic agents. While not specific to a single oxane derivative, it illustrates a common mechanism of action for many drugs, such as the inhibition of a key enzyme in a disease-related pathway.



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Caption: A conceptual diagram of a signaling pathway and its inhibition by a therapeutic agent.

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References

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